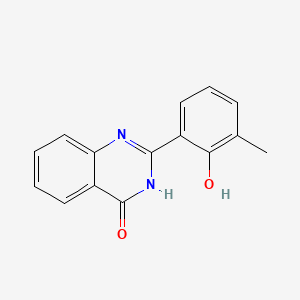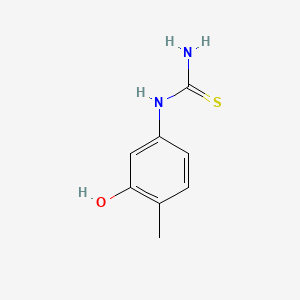
.ALPHA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- is a synthetic derivative of glucose. This compound is characterized by the presence of a fluorine atom at the 3rd position and an isopropylidene group protecting the 1,2-hydroxyl groups. It is primarily used in research settings for studying carbohydrate chemistry and the effects of fluorine substitution on biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of .ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- typically involves the following steps:
Protection of the 1,2-hydroxyl groups: The glucose molecule is treated with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Introduction of the fluorine atom: The protected glucose derivative is then subjected to fluorination at the 3rd position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- has several applications in scientific research:
Chemistry: It is used to study the effects of fluorine substitution on the reactivity and stability of carbohydrate molecules.
Biology: The compound is used in biochemical studies to investigate the role of fluorinated sugars in metabolic pathways.
Medicine: Research into the potential therapeutic applications of fluorinated sugars, including their use as enzyme inhibitors or antiviral agents.
Industry: The compound can be used in the development of new materials and chemical processes that involve fluorinated carbohydrates.
Mecanismo De Acción
The mechanism of action of .ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- involves its interaction with biological molecules. The fluorine atom can influence the compound’s binding affinity and specificity for enzymes and receptors. This can lead to changes in metabolic pathways and biological activity. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,2-O-Isopropylidene-alpha-D-xylofuranose: Similar in structure but lacks the fluorine atom.
3-Deoxy-3-fluoro-D-glucose: Similar in having a fluorine atom at the 3rd position but lacks the isopropylidene protection.
Uniqueness
.ALPA.-D-GLUCOFURANOSE, 3-DEOXY-3-FLUORO-1,2-O-(1-METHYLETHYLIDENE)- is unique due to the combination of fluorine substitution and isopropylidene protection. This dual modification provides distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Número CAS |
18530-81-9 |
|---|---|
Fórmula molecular |
C5H4O3 |
Peso molecular |
112.08 g/mol |
Nombre IUPAC |
furo[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C5H4O3/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2 |
Clave InChI |
JDEPTLFZLCZTGM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)OC=C2 |
SMILES canónico |
C1OC2=C(O1)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)








![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
